molecular formula C13H18ClN5O4 B122610 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine CAS No. 147539-23-9

1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine

Cat. No. B122610
Key on ui cas rn: 147539-23-9
M. Wt: 343.76 g/mol
InChI Key: SIEVKGIBOLXNCK-UHFFFAOYSA-N
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Patent
US05563142

Procedure details

A solution of 1-[1,1-dimethylethoxycarbonyl]piperazine (1.88 g) in dichloromethane (30 ml) is added drop by drop over 1.5 hr to a solution of 4,6-dichloro-5-nitropyrimidine (1.94 g) and triethylamine (1.32 g) in dichloromethane (170 ml) at -78°. After stirring an additional hr at -78°, the reaction is diluted with aqueous sodium bicarbonate (10%). The phases are separated, the organic phase is concentrated to a liquid which solidified on standing at 20°-25°. The solid is dissolved in chloroform and flash chromatographed on silica gel eluting with methanol/chloroform (1/99), pooling and concentrating the appropriate fractions gives the title compound, Anal. Calc for C13H18N5ClO4 ; MW=343.77: C,45.42; H,5.28; N,20.37; Cl,10.31. Found: C,45.52; H,5.40; N,20.34; Cl,10.36.
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:13])([O:4][C:5]([N:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1)=[O:6])[CH3:3].[Cl:14][C:15]1[C:20]([N+:21]([O-:23])=[O:22])=[C:19](Cl)[N:18]=[CH:17][N:16]=1.C(N(CC)CC)C>ClCCl.C(=O)(O)[O-].[Na+]>[CH3:3][C:2]([CH3:13])([O:4][C:5]([N:7]1[CH2:8][CH2:9][N:10]([C:19]2[N:18]=[CH:17][N:16]=[C:15]([Cl:14])[C:20]=2[N+:21]([O-:23])=[O:22])[CH2:11][CH2:12]1)=[O:6])[CH3:1] |f:4.5|

Inputs

Step One
Name
Quantity
1.88 g
Type
reactant
Smiles
CC(C)(OC(=O)N1CCNCC1)C
Name
Quantity
1.94 g
Type
reactant
Smiles
ClC1=NC=NC(=C1[N+](=O)[O-])Cl
Name
Quantity
1.32 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
170 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring an additional hr at -78°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The phases are separated
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase is concentrated to a liquid which
CUSTOM
Type
CUSTOM
Details
on standing at 20°-25°
DISSOLUTION
Type
DISSOLUTION
Details
The solid is dissolved in chloroform
CUSTOM
Type
CUSTOM
Details
flash chromatographed on silica gel eluting with methanol/chloroform (1/99)
CONCENTRATION
Type
CONCENTRATION
Details
concentrating the appropriate fractions

Outcomes

Product
Name
Type
product
Smiles
CC(C)(OC(=O)N1CCN(CC1)C1=C(C(=NC=N1)Cl)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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